2,2':5',3''-三噻吩

描述

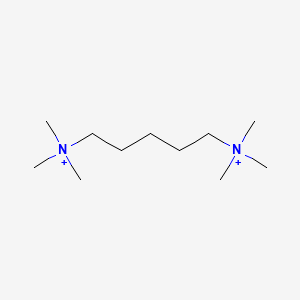

2,2’:5’,3’'-Terthiophene (3T) is a tri-thiophene based low band conductive polymer . It is an oligomer of the heterocycle thiophene . It is prepared by reacting 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst .

Synthesis Analysis

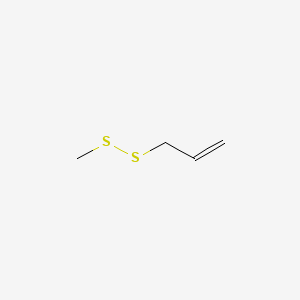

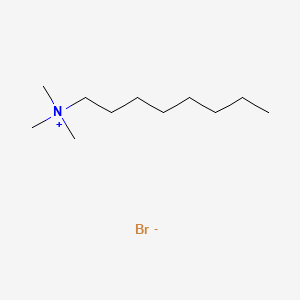

Terthiophene is prepared by the nickel- or palladium-catalysed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene . This synthesis process has been studied using scanning tunneling microscopy .Molecular Structure Analysis

The most common isomer of terthiophene has two thienyl groups connected via their 2 positions to a central thiophene, also at the carbon atoms flanking the sulfur . The 1H NMR spectra showed that 3,3’’ protons in system 5 shift toward low fields, 7.59 ppm, as a result of the proximity of electron acceptor (nitro) groups .Chemical Reactions Analysis

Terthiophene generates singlet oxygen . It is found in the floral extract of Tagetes minuta and Echinops grijisii . It has been employed as a building block for the organic semi-conductor polythiophene .Physical And Chemical Properties Analysis

Terthiophene is a pale yellow solid with a melting point of 93-95 °C . It is insoluble in water . The molecular formula is C12H8S3 and the molecular weight is 248.39 .科学研究应用

Organic Electronics

2,2’5’,3’'-Terthiophene: is a key monomer in the synthesis of polythiophenes, which are widely used in organic electronics . Its derivatives are integral to the production of organic semiconductors, which are essential for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune its electronic properties makes it highly valuable for these applications.

Biosensing

Due to its biocompatibility and ease of functionalization, 2,2’:5’,3’'-Terthiophene is utilized in biosensing applications . It can be engineered to detect biological molecules, serving as a sensitive element in biosensors. This is particularly useful in medical diagnostics and environmental monitoring, where rapid and accurate detection of specific biomarkers or contaminants is crucial.

Photodynamic Therapy

In the field of medical research, derivatives of 2,2’:5’,3’'-Terthiophene act as photosensitizers in photodynamic therapy . They are designed to absorb light and produce reactive oxygen species that can kill cancer cells. This application leverages the compound’s light-absorbing properties to offer a targeted approach to cancer treatment.

Electrochromic Materials

2,2’5’,3’'-Terthiophene: is used to create electrochromic materials, which change color upon electrical stimulation . These materials have applications in smart windows, which can modulate light transmission, and in low-power display technologies. The compound’s structural properties allow for the development of fast-switching and durable electrochromic devices.

Antifungal and Insecticidal Properties

Naturally occurring derivatives of 2,2’:5’,3’'-Terthiophene exhibit antifungal and insecticidal activities . These properties are harnessed in agricultural research to develop natural pesticides and fungicides, providing an eco-friendly alternative to synthetic chemicals.

Optoelectronic Devices

The compound’s ability to form thin films with metals like aluminum and silver makes it suitable for optoelectronic applications . It is used in the creation of thin-film transistors and other components that are fundamental to optoelectronic devices such as sensors and light-emitting diodes.

作用机制

Target of Action

2,2’:5’,3’‘-Terthiophene, also known as α-Terthiophene, is an oligomer of the heterocycle thiophene . It is found in the floral extract of Tagetes minuta and Echinops grijisii . It has been employed as a building block for the organic semi-conductor polythiophene coli .

Mode of Action

It is known to generate singlet oxygen , which can cause oxidative stress in cells, leading to cell damage or death. This could explain its inhibitory activity towards E. coli .

Biochemical Pathways

Given its ability to generate singlet oxygen , it can be inferred that it may affect pathways related to oxidative stress and cellular response to reactive oxygen species.

Pharmacokinetics

For instance, it is insoluble in water , which could affect its absorption and distribution in biological systems.

Action Environment

The action, efficacy, and stability of 2,2’:5’,3’‘-Terthiophene can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability . Additionally, its stability under different conditions can influence its efficacy and shelf-life. More research is needed to fully understand the influence of environmental factors on the action of 2,2’:5’,3’'-Terthiophene.

安全和危害

属性

IUPAC Name |

2-thiophen-2-yl-5-thiophen-3-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S3/c1-2-11(14-6-1)12-4-3-10(15-12)9-5-7-13-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFTWZXEBAYLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327902 | |

| Record name | 2,2':5',3''-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87149-53-9 | |

| Record name | 2,2′:5′,3′′-Terthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87149-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2':5',3''-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2,2':5',3''-Terthiophene?

A1: While the abstract doesn't provide spectroscopic data, we can deduce the following:

Q2: Are there any details about the analytical methods used in the synthesis of 2,2':5',3''-Terthiophene?

A2: Unfortunately, the abstract doesn't specify the analytical methods employed to characterize the synthesized 2,2':5',3''-Terthiophene [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate](/img/structure/B1223146.png)

![1-(5-Bicyclo[2.2.1]hept-2-enylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1223152.png)

![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)

![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)

![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)

![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)